molecular formula C8H8BrNO2 B1320734 1-(Bromomethyl)-2-methyl-3-nitrobenzene CAS No. 39053-40-2

1-(Bromomethyl)-2-methyl-3-nitrobenzene

Cat. No. B1320734
CAS RN: 39053-40-2
M. Wt: 230.06 g/mol
InChI Key: KPWVALMTRXELOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl-nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods indicate that bromomethyl-nitrobenzene compounds can be synthesized through halogenation and nitration reactions, which are common in the preparation of such aromatic compounds.

Molecular Structure Analysis

The molecular structure of bromomethyl-nitrobenzene derivatives is characterized by the presence of bromomethyl groups and nitro groups attached to a benzene ring. X-ray diffraction studies have been used to determine the crystal structures of various bromomethyl-substituted benzenes, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which influence the packing and stability of these compounds . Density Functional Theory (DFT) calculations also provide insights into the preferred arrangements of substituents in these molecules .

Chemical Reactions Analysis

Bromomethyl-nitrobenzene derivatives participate in a variety of chemical reactions. For example, electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in specific solvents can lead to the formation of 1-nitro-2-vinylbenzene, 1H-indole, and dimeric species . The reactivity of the radical anions of these compounds can be significantly influenced by the choice of solvent, as seen in the case of 1-bromo-4-nitrobenzene, which exhibits different behavior in ionic liquids compared to conventional solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-nitrobenzene derivatives are determined by their functional groups and molecular structure. The presence of bromine and nitro groups can impart high reactivity, making these compounds suitable intermediates in organic synthesis. The solvates of related compounds, such as 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, show different conformations and packing in the crystalline state, which can affect their reactivity and physical properties . The crystal structure of cocrystallized dibromo-dimethyl-nitrobenzenes also indicates the presence of disorder, which can influence the material's characteristics .

Scientific Research Applications

Synthesis and Characterisation of Isomeric Derivatives

Field: Synthetic Chemistry Application: Bromopyrenes, a derivative of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes . Methods: The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research . Results: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

Synthesis of Block Copolymers

Field: Polymer Science Application: Bromomethyl benzoyl compounds have been used in the synthesis of block copolymers . Methods: The synthesis involved reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent . Results: The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

Safety And Hazards

The safety and hazards associated with “1-(Bromomethyl)-2-methyl-3-nitrobenzene” would depend on its specific properties. As a brominated compound, it could potentially be harmful if inhaled, ingested, or if it comes into contact with the skin . The presence of the nitro group could also confer certain hazards, as nitro compounds can be explosive under certain conditions .

properties

IUPAC Name

1-(bromomethyl)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-7(5-9)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWVALMTRXELOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595214
Record name 1-(Bromomethyl)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-methyl-3-nitrobenzene

CAS RN

39053-40-2
Record name 1-(Bromomethyl)-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromomethyl-2-methyl-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Müller, M Gaplovsky, J Wirz… - Helvetica chimica …, 2006 - Wiley Online Library
Cytochrome P450 3A4 metabolizes a majority of administered therapeutic agents in the human liver. We recently reported the synthesis of a new inhibitor, 1, whose binding to and …
Number of citations: 7 onlinelibrary.wiley.com

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